Cas no 83459-41-0 (Ginsenoside Ra1)

Ginsenoside Ra1 Chemical and Physical Properties
Names and Identifiers
-
- Ginsenoside Ra1
- (3beta,12beta)-12-Hydroxy-20-[(O-beta-D-xylopyranosyl-(1→4)-O-alpha-L-arabinopyranosyl-(1→6)-beta-D-glucopyranosyl)oxy]dammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- (3β,12β)-12-Hydroxy-20-[(O-β-D-xylopyranosyl-(1→4)-O-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]dammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside (ACI)
- Dammarane, β-D-glucopyranoside deriv. (ZCI)
- 83459-41-0
- DTXSID901316881
- AC-34670
- CHEBI:229129
- AKOS032946049
- DA-63762
- HY-N2506
- MS-32054
- CS-0022777
-
- Inchi: 1S/C58H98O26/c1-24(2)10-9-14-58(8,84-52-47(74)42(69)39(66)30(81-52)22-76-49-45(72)40(67)31(23-77-49)80-50-44(71)36(63)27(62)21-75-50)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)82-53-48(43(70)38(65)29(20-60)79-53)83-51-46(73)41(68)37(64)28(19-59)78-51/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58-/m0/s1
- InChI Key: KVMXBSSOCCPAOR-WWJNHZDPSA-N
- SMILES: C[C@@]12CC[C@H]3C([C@H](CC[C@]3(C)[C@H]1C[C@@H](O)[C@@H]1[C@H](CC[C@@]21C)[C@](C)(CC/C=C(\C)/C)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@@H]2OC[C@H](O[C@@H]3OC[C@@H](O)[C@H](O)[C@H]3O)[C@H](O)[C@H]2O)O1)O[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)(C)C
Computed Properties
- Exact Mass: 1210.634633g/mol
- Surface Charge: 0
- XLogP3: -1.2
- Hydrogen Bond Donor Count: 16
- Hydrogen Bond Acceptor Count: 26
- Rotatable Bond Count: 17
- Monoisotopic Mass: 1210.634633g/mol
- Monoisotopic Mass: 1210.634633g/mol
- Topological Polar Surface Area: 416Ų
- Heavy Atom Count: 84
- Complexity: 2210
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 33
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Molecular Weight: 1211.4
Experimental Properties
- Color/Form: Powder
- Density: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Solubility: Insuluble (3.6E-3 g/L) (25 ºC),
Ginsenoside Ra1 Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Please store the product under the recommended condition sin the description
Ginsenoside Ra1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1096-5 mg |
Ginsenoside Ra1 |
83459-41-0 | 97.44% | 5mg |
¥ 1,700 | 2023-07-11 | |
Chengdu Biopurify Phytochemicals Ltd | BP3456-5mg |
Ginsenoside Ra1 |
83459-41-0 | 98% | 5mg |
$160 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP3456-10mg |
Ginsenoside Ra1 |
83459-41-0 | 98% | 10mg |
$260 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP3456-5mg |
Ginsenoside Ra1 |
83459-41-0 | 98% | 5mg |
$160 | 2023-09-20 | |
MedChemExpress | HY-N2506-1mg |
Ginsenoside Ra1 |
83459-41-0 | 99.77% | 1mg |
¥1200 | 2024-04-17 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56518-5mg |
Ginsenoside Ra1 |
83459-41-0 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
TRC | G208975-.5mg |
Ginsenoside Ra1 |
83459-41-0 | 5mg |
$224.00 | 2023-05-18 | ||
Chengdu Biopurify Phytochemicals Ltd | BP3456-10mg |
Ginsenoside Ra1 |
83459-41-0 | 98% | 10mg |
$260 | 2023-09-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP3456-20mg |
Ginsenoside Ra1 |
83459-41-0 | 98% | 20mg |
$420 | 2023-09-20 | |
TargetMol Chemicals | TN1096-5mg |
Ginsenoside Ra1 |
83459-41-0 | 97.44% | 5mg |
¥ 1700 | 2024-07-20 |
Ginsenoside Ra1 Related Literature
-
Hongping Wang,Qiong Yin,ZiJian Wang,Ping Peng,Chunlan Fan,Run Zhang,Chen Zhao,Zhaozhou Lin RSC Adv. 2022 12 33340
-
Lu Liu,Hongsu Wang,Li Lin,Yawen Gao,Xiaodi Niu Food Funct. 2022 13 4032
Additional information on Ginsenoside Ra1
Ginsenoside Ra1: A Comprehensive Overview
Ginsenoside Ra1, with the CAS registry number 83459-41-0, is a bioactive compound belonging to the class of ginsenosides, which are triterpenoid saponins found in Panax ginseng (Asian ginseng). These compounds have been extensively studied for their pharmacological properties and health benefits. As a member of the ginsenoside family, Ginsenoside Ra1 has garnered significant attention due to its potential therapeutic effects in various physiological systems.
The chemical structure of Ginsenoside Ra1 consists of a dammarane-type triterpene aglycone backbone with specific sugar moieties attached. This unique structure contributes to its bioactivity and ability to interact with cellular receptors and signaling pathways. Recent studies have highlighted the role of Ginsenoside Ra1 in modulating cellular responses related to inflammation, oxidative stress, and apoptosis, making it a promising candidate for drug development.
One of the most notable areas of research on Ginsenoside Ra1 is its anti-inflammatory properties. Studies have demonstrated that it inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by targeting key inflammatory pathways like NF-κB and MAPK. These findings suggest potential applications in treating chronic inflammatory diseases, including arthritis, cardiovascular disorders, and neuroinflammatory conditions.
In addition to its anti-inflammatory effects, Ginsenoside Ra1 has shown potent antioxidant activity. By neutralizing reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), it helps protect cells from oxidative damage. This property makes it a valuable component in skincare products aimed at combating aging and environmental stressors.
Recent advancements in cancer research have also explored the anticancer potential of Ginsenoside Ra1. Preclinical studies indicate that it can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxicity mechanism. Furthermore, it has been shown to inhibit cancer cell proliferation and metastasis by targeting key oncogenic pathways such as PI3K/AKT and Wnt/β-catenin. These findings underscore its potential as a complementary therapy in oncology.
The neuroprotective effects of Ginsenoside Ra1 are another area of active investigation. Research has demonstrated its ability to improve cognitive function and protect against neurodegenerative diseases such as Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta deposition. Its role in promoting neuronal survival and reducing inflammation in the central nervous system further highlights its therapeutic potential in neurology.
In terms of cardiovascular health, Ginsenoside Ra1 has been shown to improve endothelial function, reduce blood pressure, and lower cholesterol levels. These effects are attributed to its ability to modulate lipid metabolism and enhance vasodilation. Clinical trials are currently underway to evaluate its efficacy in managing cardiovascular risk factors such as hypertension and hyperlipidemia.
The immunomodulatory properties of Ginsenoside Ra1 are also being explored for their potential in boosting immune response against infections. Studies suggest that it enhances the activity of natural killer (NK) cells and T-cells while regulating the production of cytokines involved in immune regulation. This makes it a potential adjunct therapy for immunocompromised individuals or those with autoimmune diseases.
Despite its numerous health benefits, the bioavailability of Ginsenoside Ra1 remains a challenge due to its poor absorption in the gastrointestinal tract. Recent research has focused on improving its bioavailability through nanotechnology-based delivery systems such as liposomes and nanoparticles. These innovations aim to enhance its efficacy while minimizing side effects.
In conclusion, Ginsenoside Ra1, with CAS No. 83459-41-0, represents a promising natural compound with diverse therapeutic applications. Its anti-inflammatory, antioxidant, anticancer, neuroprotective, cardioprotective, and immunomodulatory properties make it a valuable subject for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound holds great potential for advancing modern medicine.
83459-41-0 (Ginsenoside Ra1) Related Products
- 71-63-6(Digitoxin)
- 133-99-3(BETA-D-GLUCOPYRANOSYL(1-4)-D-GLUCOPYRANOSE)
- 77-60-1(Tigogenin)
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 58-86-6(D(+)-Xylose)
- 97-30-3(Methyl a-D-Glucopyranoside)
- 57-50-1(Sucrose, Ultra Pure)
- 87-72-9(L-Arabinose)
- 63-42-3(Lactose)
- 126-19-2(Sarsasapogenin)

